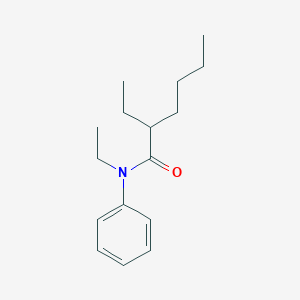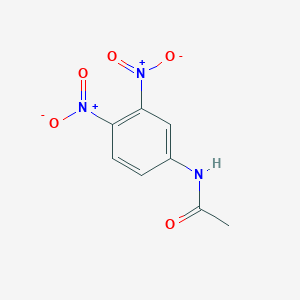
3-bromo-N-(2-ethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-ethylphenyl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as BES and has a molecular formula of C14H15BrNO2S. BES is a white crystalline powder that is soluble in various organic solvents such as ethanol, methanol, and acetone.
Wirkmechanismus
The exact mechanism of action of BES is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
BES has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, and the decrease in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BES has several advantages as a research compound, including its ease of synthesis, high purity, and stability. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the research on BES, including the development of new drugs for the treatment of pain and inflammation, the investigation of its potential as a drug delivery agent, and the exploration of its potential applications in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
BES can be synthesized through various methods, one of which involves the reaction of 3-bromoaniline with 2-ethylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BES has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug delivery, and organic synthesis. In medicinal chemistry, BES has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
Produktname |
3-bromo-N-(2-ethylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H14BrNO2S |
Molekulargewicht |
340.24 g/mol |
IUPAC-Name |
3-bromo-N-(2-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-11-6-3-4-9-14(11)16-19(17,18)13-8-5-7-12(15)10-13/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
JSPXCDNEJXWYOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)


![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)



